molecular formula C18H25N7O2 B12229482 4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12229482
M. Wt: 371.4 g/mol
InChI Key: TZWGRZQKISCJCP-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 4,6-dimethoxypyrimidine with piperazine and pyrrolidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives .

Scientific Research Applications

4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H25N7O2

Molecular Weight

371.4 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H25N7O2/c1-26-16-12-17(27-2)22-18(21-16)25-9-7-24(8-10-25)15-11-14(19-13-20-15)23-5-3-4-6-23/h11-13H,3-10H2,1-2H3

InChI Key

TZWGRZQKISCJCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4)OC

Origin of Product

United States

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